REACTION_SMILES
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[Br:22][c:23]1[cH:24][cH:25][c:26]([C:27]([Cl:28])=[O:29])[cH:30][cH:31]1.[NH2:1][c:2]1[c:3]([CH:4]=[N:11][NH:12][C:13]([c:14]2[cH:15][cH:16][c:17]([Br:20])[cH:18][cH:19]2)=[O:21])[n:5][c:6]([Cl:7])[c:8]([Cl:9])[n:10]1.[NH2:32][NH2:33]>>[NH2:11][NH:12][C:13]([c:14]1[cH:15][cH:16][c:17]([Br:20])[cH:18][cH:19]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cc1
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Name
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Nc1nc(Cl)c(Cl)nc1C=NNC(=O)c1ccc(Br)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)c(Cl)nc1C=NNC(=O)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Type
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product
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Smiles
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NNC(=O)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |